molecular formula C10H8N2O4 B12275803 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B12275803
M. Wt: 220.18 g/mol
InChI Key: PJXDDLKAAJGMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group and a carboxylic acid group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with ethyl chloroformate to form an intermediate, which is then cyclized in the presence of a base such as sodium hydroxide to yield the desired oxadiazole compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products:

    Oxidation: Formation of 3-(4-hydroxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of esters or amides of the oxadiazole carboxylic acid.

Scientific Research Applications

3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it has been shown to interact with nucleic acids and proteins, thereby affecting cellular processes such as proliferation and apoptosis . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to the combination of the oxadiazole ring and the 4-methoxyphenyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other oxadiazole or methoxyphenyl derivatives, which may not exhibit the same range of applications or potency in biological systems.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-15-7-4-2-6(3-5-7)8-11-9(10(13)14)16-12-8/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXDDLKAAJGMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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